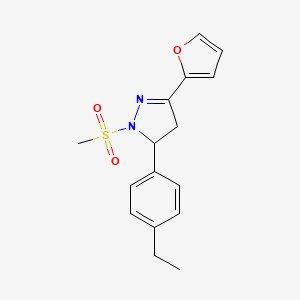

5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

3-(4-ethylphenyl)-5-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-3-12-6-8-13(9-7-12)15-11-14(16-5-4-10-21-16)17-18(15)22(2,19)20/h4-10,15H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOCQEHAIHFWPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylphenylhydrazine with 2-furyl ketone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired pyrazole derivative. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furyl group may yield a furanone derivative, while reduction of the pyrazole ring may result in a dihydropyrazole derivative.

Scientific Research Applications

Key Synthetic Methods

- Cyclization Reactions : Involving furan-2-carbaldehyde derivatives and hydrazine.

- Oxidation and Reduction : Modifying functional groups for specific applications.

- Substitution Reactions : Introducing new functional groups to enhance biological activity.

Medicinal Chemistry

Research indicates that 5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has potential as a pharmaceutical agent. Studies focus on its antimicrobial , anti-inflammatory , and anticancer properties .

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific cellular pathways involved in tumor growth.

The compound is under investigation for its biological interactions, particularly its ability to modulate enzyme activity and receptor signaling pathways.

Material Science

In addition to its biological applications, the compound is explored for its utility in developing new materials. Its unique chemical properties allow it to be used in:

- Polymer synthesis.

- Coating formulations that require specific mechanical and thermal properties.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces inflammation markers | |

| Anticancer | Induces apoptosis in cancer cells |

Table 2: Synthetic Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Cyclization | Reaction with furan derivatives | 85 |

| Oxidation | Introduction of functional groups | 75 |

| Substitution | Replacement of functional groups | 70 |

Mechanism of Action

The mechanism of action of 5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazoline derivatives with variations in substituents exhibit diverse physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Key Comparisons:

Substituent Effects on Bioactivity: Halogenated Phenyl Groups: Chloro () and fluoro () substituents are associated with antimicrobial activity in isostructural compounds . Sulfonyl Groups: Methylsulfonyl () vs. phenylsulfonyl () substituents influence electronic properties and solubility. Methylsulfonyl derivatives generally exhibit better metabolic stability .

Synthetic Methods :

- Microwave-assisted synthesis () is favored for pyrazoline derivatives due to higher yields (e.g., 80% for compound 4a) and reduced reaction times .

Structural Characterization :

- Single-crystal X-ray diffraction () confirms the near-planar geometry of the dihydropyrazole ring, with deviations <0.1 Å .

- NMR and IR data () consistently show characteristic peaks for furan (δ ~6.3–7.6 ppm in ¹H-NMR) and sulfonyl groups (ν ~1150–1310 cm⁻¹ in IR) .

Therapeutic Potential: Anti-inflammatory activity correlates with electron-withdrawing substituents (e.g., nitro, sulfonyl) that modulate COX-2 inhibition () . Antimicrobial activity in halogenated derivatives () suggests the target compound may require functional group optimization for similar efficacy .

Research Findings and Implications

- Crystal Packing : Isostructural chloro/bromo derivatives () exhibit similar molecular conformations but divergent crystal packing due to halogen size, impacting intermolecular interactions . The target’s ethyl group may introduce steric effects, altering packing efficiency.

- SAR Trends : Anti-inflammatory potency in pyrazolines is maximized with polar substituents (e.g., -NH₂ in ), whereas lipophilic groups (e.g., ethyl in the target) may improve bioavailability .

- Synthetic Scalability : Microwave methods () are recommended for future synthesis of the target compound to optimize yield and purity .

Biological Activity

5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure

The compound features a pyrazole ring substituted with a furan moiety and an ethylphenyl group, along with a methylsulfonyl group. The structural formula can be represented as follows:

Pharmacological Activities

The biological activity of this compound is primarily attributed to the pyrazole nucleus, which has been recognized for its broad spectrum of pharmacological effects. Key activities include:

- Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial : Research indicates that pyrazole derivatives exhibit antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown promising results against pathogens like E. coli and Aspergillus niger .

- Anticancer : Some derivatives have been evaluated for their anticancer properties, showing cytotoxic effects on cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of multidrug resistance proteins .

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. For example, the reaction between furan derivatives and ethylphenyl hydrazine in the presence of a sulfonating agent yields the desired product.

Case Studies

Several studies highlight the biological efficacy of similar pyrazole compounds:

- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 production in vitro. Compounds showed up to 85% inhibition compared to standard anti-inflammatory drugs .

- Antimicrobial Activity : A study evaluated various pyrazoline derivatives against Mycobacterium tuberculosis and found that certain compounds exhibited significant inhibitory activity at low concentrations .

- Cytotoxicity Evaluation : In vitro cytotoxicity assays demonstrated that specific analogs could selectively inhibit cancer cell proliferation with GI50 values in the low micromolar range .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(4-ethylphenyl)-3-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, refluxing (E)-3-(furan-2-yl)-1-(4-ethylphenyl)prop-2-en-1-one with methylsulfonyl hydrazine in glacial acetic acid (6–8 hours, monitored by TLC) is a common approach . Solvent choice (e.g., ethanol vs. acetic acid) and temperature (80–100°C) significantly impact yield and purity. Automated flow reactors may enhance scalability by ensuring consistent mixing and temperature control .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethylphenyl, furan, methylsulfonyl groups) via chemical shifts and coupling patterns .

- X-ray Crystallography : Resolves diastereomerism in the 4,5-dihydropyrazole ring and confirms stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₈N₂O₃S) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p) basis set) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and nucleophilic/electrophilic sites. For example, the methylsulfonyl group’s electron-withdrawing effect can be quantified to explain its role in stabilizing intermediates during cyclization . Transition state analysis clarifies regioselectivity in pyrazole ring formation .

Q. What structural features correlate with biological activity, and how do analogs compare?

- Methodological Answer :

- Furan moiety : Enhances π-π stacking with biological targets (e.g., enzyme active sites), as seen in analogs with anti-inflammatory activity .

- Methylsulfonyl group : Improves metabolic stability compared to sulfanyl or hydroxyl analogs .

- Ethylphenyl substitution : Increases lipophilicity (logP ~3.2), potentially enhancing membrane permeability . Comparative studies with 4-chlorophenyl or 4-fluorophenyl analogs reveal trade-offs between potency and solubility .

Q. How can contradictory data on reaction yields be resolved?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., keto-enol tautomerism during cyclization). Strategies include:

- Design of Experiments (DoE) : Systematic variation of temperature, solvent polarity, and catalyst loading (e.g., p-TsOH) to identify optimal conditions .

- In-situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, enabling pathway control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.